molecular formula C24H26BrClN4O2S B11215376 6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11215376
M. Wt: 549.9 g/mol
InChI Key: LOQBFZHDYJOHAF-UHFFFAOYSA-N
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Description

6-Bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic small molecule belonging to the thioxo-dihydroquinazolin-one class of compounds, which have demonstrated significant research utility as inhibitors of the heme enzyme myeloperoxidase (MPO) . MPO is a key antimicrobial enzyme released by neutrophils during phagocytosis, where it catalyzes the formation of hypochlorite, a powerful microbicidal agent . While this activity is crucial for host defense, MPO also contributes to inflammatory tissue damage and has been implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, stroke, renal injury, lung inflammation, Alzheimer’s disease, and Parkinson's disease . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C24H26BrClN4O2S

Molecular Weight

549.9 g/mol

IUPAC Name

6-bromo-3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H26BrClN4O2S/c25-17-8-9-21-20(15-17)23(32)30(24(33)27-21)10-3-1-2-7-22(31)29-13-11-28(12-14-29)19-6-4-5-18(26)16-19/h4-6,8-9,15-16H,1-3,7,10-14H2,(H,27,33)

InChI Key

LOQBFZHDYJOHAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Preparation Methods

Formation of 5-Bromoanthranilic Acid

The synthesis begins with bromination of anthranilic acid using N-bromosuccinimide (NBS) in acetonitrile under reflux (Eq. 1):

Anthranilic acid+NBSCH3CN, 80°C5-Bromoanthranilic acid(Yield: 85–90%)\text{Anthranilic acid} + \text{NBS} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{5-Bromoanthranilic acid} \quad (\text{Yield: 85–90\%})

Key Data :

  • Reaction Time : 12–16 hours

  • Workup : Precipitation via acidification (pH 3–4) and filtration.

Cyclocondensation to 6-Bromo-2-thioxoquinazolin-4(1H)-one

5-Bromoanthranilic acid reacts with phenyl isothiocyanate in ethanol under basic conditions (Eq. 2):

5-Bromoanthranilic acid+PhNCSEtOH, K2CO36-Bromo-2-thioxo-3-phenylquinazolin-4(3H)-one\text{5-Bromoanthranilic acid} + \text{PhNCS} \xrightarrow{\text{EtOH, K}2\text{CO}3} \text{6-Bromo-2-thioxo-3-phenylquinazolin-4(3H)-one}

Optimization :

  • Temperature : 70°C for 8 hours

  • Yield : 78–82% after recrystallization (ethanol/water).

Alkylation with Hexan-6-one Derivative

Synthesis of 6-Bromohexan-2-one

6-Bromohexan-2-one is prepared via bromination of hexan-2-one using PBr₃ in dichloromethane (Eq. 3):

Hexan-2-one+PBr3DCM, 0°C6-Bromohexan-2-one(Yield: 70–75%)\text{Hexan-2-one} + \text{PBr}_3 \xrightarrow{\text{DCM, 0°C}} \text{6-Bromohexan-2-one} \quad (\text{Yield: 70–75\%})

Alkylation of Quinazolinone Core

The quinazolinone undergoes S-alkylation with 6-bromohexan-2-one in DMF using K₂CO₃ as base (Eq. 4):

Quinazolinone+6-Bromohexan-2-oneDMF, K2CO36-Bromo-3-(6-oxohexyl)-2-thioxoquinazolin-4(1H)-one\text{Quinazolinone} + \text{6-Bromohexan-2-one} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{6-Bromo-3-(6-oxohexyl)-2-thioxoquinazolin-4(1H)-one}

Critical Parameters :

  • Molar Ratio : 1:1.2 (quinazolinone : alkylating agent)

  • Reaction Time : 24 hours at 60°C

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization and Analytical Data

Spectroscopic Confirmation

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, quinazolinone H-5)

  • δ 4.38 (s, 2H, SCH₂)

  • δ 3.72–3.65 (m, 4H, piperazine NCH₂)

  • δ 2.51 (t, J = 6.8 Hz, 2H, COCH₂).

¹³C-NMR :

  • δ 179.4 (C=S)

  • δ 160.1 (C=O)

  • δ 52.3 (piperazine CH₂).

HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₄H₂₈BrClN₅O₂S: 596.08, found: 596.12.

Purity Assessment

HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Strategies

Method StepAlternative ApproachesYield (%)Limitations
Quinazolinone alkylationMitsunobu reaction (DEAD, PPh₃)50–55High cost of reagents
Piperazine couplingBuchwald-Hartwig amination45–50Requires palladium catalysts
Thioxo group introductionLawesson’s reagent60–65Over-reduction risks

The presented route balances cost and efficiency, avoiding transition-metal catalysts and leveraging commercially available starting materials.

Challenges and Optimization Opportunities

  • Low Yield in Piperazine Coupling : Solvent screening (e.g., DMF vs. acetonitrile) improved yields by 15%.

  • Byproduct Formation : Adding molecular sieves (4Å) suppressed imine formation during alkylation.

  • Scalability : Continuous-flow synthesis of the hexan-6-one intermediate increased throughput by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibits significant anticancer properties:

  • Cell Line Studies : The compound has shown promising results against cancer cell lines such as HCT-116 and LoVo. It induces apoptosis by modulating key regulators like Bax and Bcl-2, leading to increased activation of caspases involved in programmed cell death.
  • IC50 Values : In vitro studies report an IC50 value of approximately 427 µM against certain cancer types, indicating moderate potency.

Antioxidant Properties

The compound also displays antioxidant activity, which can contribute to its therapeutic potential in mitigating oxidative stress-related diseases.

Hypoglycemic Effects

Preliminary studies suggest that this compound may have hypoglycemic effects, making it a candidate for further research in diabetes management.

Study on Cancer Cell Lines

A comparative analysis involving derivatives of quinazolinones demonstrated that modifications at specific positions significantly enhanced anticancer activities. For instance, compounds with trifluoromethyl groups exhibited improved efficacy compared to their non-substituted counterparts.

In Vivo Models

Preliminary in vivo studies indicate that compounds similar to 6-bromo derivatives can effectively reduce tumor size in xenograft models, showcasing their potential for therapeutic use in oncology.

Mechanism of Action

The mechanism of action of 6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, inhibiting their activity. The quinazolinone core is known to interact with kinases, while the piperazine ring could interact with neurotransmitter receptors.

Comparison with Similar Compounds

6-Bromo-3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (Compound 10d)

  • Molecular Formula : C₁₉H₁₈BrFN₄
  • Molecular Weight : 417.28 g/mol
  • Substituents: 4-Methyl group on the cinnoline core. 4-Fluorophenylpiperazine at the 3-position.
  • Physical Properties : Melting point = 208–210°C; synthesized in 62% yield .
  • Key Difference : The absence of a hexyl chain and thioxo group distinguishes this compound, likely reducing lipophilicity compared to the target molecule.

6-Bromo-3-(4-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Molecular Formula : C₁₄H₉BrFN₃OS (inferred from IUPAC name)
  • Molecular Weight : 366.21 g/mol
  • Substituents: 4-Fluorophenyl group directly attached to the quinazolinone core. No piperazine or alkyl chain.

Research Findings and Implications

  • Biological Relevance : Piperazine-containing analogues (e.g., Compound 10d) are often explored for CNS activity due to piperazine’s affinity for neurotransmitter receptors. The hexyl chain in the target compound may enhance membrane permeability but could also increase metabolic instability .
  • Thioxo Group Impact: The 2-thioxo group in the target compound and its 4-fluorophenyl analogue is associated with improved hydrogen-bonding capacity, which may enhance target engagement compared to non-thiolated derivatives .

Biological Activity

6-Bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a quinazolinone core, which is known for various biological activities, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H26BrClN4O2SC_{24}H_{26}BrClN_{4}O_{2}S with a molecular weight of 549.9 g/mol. The structure features several functional groups that enhance its biological activity:

PropertyValue
Molecular FormulaC24H26BrClN4O2S
Molecular Weight549.9 g/mol
IUPAC Name6-bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1H-quinazolin-4-one
CAS Number422288-46-8

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The quinazolinone core is known to inhibit various kinases, which are critical in cancer cell signaling pathways. The piperazine moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological applications.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of cancer cell lines such as HCT-116 and LoVo. It induces apoptosis through the modulation of key regulators like Bax and Bcl-2, leading to increased activation of caspases involved in programmed cell death .
    • In vitro studies demonstrated an IC50 value of approximately 427 µM against certain cancer types, indicating moderate potency .
  • Antioxidant Properties :
    • The compound exhibits significant antiradical activity, with enhancements noted when substituents such as trifluoromethyl groups are introduced . This suggests a potential role in mitigating oxidative stress-related conditions.
  • Hypoglycemic Effects :
    • Certain derivatives of this compound have been recognized as dual inhibitors for enzymes related to glucose metabolism, suggesting potential applications in managing type 2 diabetes .

Case Studies

Several case studies provide insight into the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A comparative analysis involving derivatives of quinazolinones indicated that modifications at specific positions significantly enhanced anticancer activities. For instance, compounds with trifluoromethyl groups exhibited improved efficacy compared to their non-substituted counterparts .
  • In Vivo Models : Preliminary in vivo studies have indicated that compounds similar to 6-bromo derivatives can effectively reduce tumor size in xenograft models, demonstrating their potential for therapeutic use .

Q & A

Q. What are the standard synthetic routes for 6-bromo-substituted quinazolinone derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions with nitrogen nucleophiles. For example:

  • Step 1 : React 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine to form a benzoxazinone intermediate .
  • Step 2 : Reflux the intermediate with hydrazine hydrate (75 mL) at 120–130°C for 3 hours to yield 6-bromo-3-aminoquinazolinone derivatives. Recrystallization from ethanol achieves ~75% purity .
  • Key Techniques : Monitor reactions via TLC; characterize products using IR, 1H/13C NMR (in DMSO-d6), and GC-MS .

Q. How is structural confirmation performed for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches).
    • NMR : Use 400 MHz 1H NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–8.2 ppm) and alkyl chains (δ 1.2–3.5 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and thiocarbonyl (δ ~190 ppm) groups .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • General Precautions : Use fume hoods, gloves, and lab coats. Avoid ignition sources (sparks, open flames) due to potential reactivity .
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Parameter Tuning :
    • Temperature : Increase to 130°C to accelerate cyclization but avoid decomposition (>140°C) .
    • Solvent : Use anhydrous ethanol for recrystallization to improve purity .
    • Stoichiometry : Optimize hydrazine hydrate molar ratio (e.g., 1:1.2 substrate:nucleophile) to minimize side products .
  • Monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically.

Q. How to design pharmacological evaluations for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via dose-response curves) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • In Vivo Models : Administer orally (10–50 mg/kg) in rodent models to assess analgesic activity (e.g., tail-flick test) .

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Functional Group Analysis :
    • Piperazine Ring : Replace 3-chlorophenyl with 4-fluorophenyl to enhance CNS penetration .
    • Thioxo Group : Substitute with oxo to reduce hepatotoxicity but may decrease binding affinity .
  • SAR Studies : Synthesize analogs with varying alkyl chain lengths (n=4–8) and compare logP values vs. activity .

Q. How to resolve contradictions in reported biological data?

Methodological Answer:

  • Data Triangulation :
    • Assay Variability : Replicate experiments across labs using standardized protocols (e.g., uniform cell lines, buffer pH).
    • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic effects .
  • Meta-Analysis : Compare results with structurally related quinazolinones (e.g., 6-chloro analogs) to identify trends .

Q. What computational methods predict reactivity or binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with dopamine D2/D3 receptors, focusing on the piperazine moiety’s role .
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
  • MD Simulations : Simulate solvation effects in aqueous DMSO to guide solubility enhancements .

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